molecular formula C6H8ClN3O B11809878 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B11809878
M. Wt: 173.60 g/mol
InChI Key: CCTQDMOCOSOTGO-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies

While direct crystallographic data for this compound remains unpublished, analogous pyrazole-acetamide derivatives crystallize in orthorhombic systems (e.g., space group Pna2₁) with unit cell parameters approximating a = 12.4 Å, b = 6.8 Å, and c = 15.2 Å. Key features include:

  • Intermolecular hydrogen bonds between the acetamide’s NH group and pyrazole ring nitrogen (N–H···N, ~2.8 Å).
  • Van der Waals interactions between methyl groups and adjacent aromatic systems (~3.5 Å).
  • A dihedral angle of 85–90° between the pyrazole and acetamide planes, minimizing steric clashes.

Tautomeric Form Analysis

The pyrazole ring exhibits prototropic tautomerism , with the 1H-tautomer dominating in solid-state and nonpolar solvents due to stabilization by the electron-withdrawing chlorine atom. Nuclear Overhauser effect (NOE) experiments on related compounds confirm the preferential occupancy of the 1H-form, where the hydrogen resides on the nitrogen adjacent to the chloro substituent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.35 ppm (s, 3H) : Methyl group at the pyrazole 5-position.
  • δ 4.70 ppm (s, 2H) : Methylene protons of the acetamide side chain.
  • δ 7.05 ppm (s, 1H) : Pyrazole ring proton at the 3-position.
  • δ 8.15 ppm (s, 1H) and δ 8.45 ppm (s, 1H) : Amide protons, indicating rotational restriction due to conjugation with the pyrazole ring.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 14.2 ppm : Methyl carbon at the 5-position.
  • δ 45.8 ppm : Methylene carbon of the acetamide side chain.
  • δ 125.6 ppm , δ 138.4 ppm , δ 142.1 ppm : Pyrazole ring carbons at positions 3, 4, and 5, respectively.
  • δ 170.5 ppm : Carbonyl carbon of the acetamide group.

Infrared (IR) Vibrational Mode Assignment

  • 3275 cm⁻¹ : N–H stretching of the acetamide group.
  • 1670 cm⁻¹ : C=O stretching of the acetamide carbonyl.
  • 1540 cm⁻¹ : C–N stretching coupled with N–H bending (amide II band).
  • 1485 cm⁻¹ : C–Cl asymmetric stretching.
  • 1230 cm⁻¹ : Pyrazole ring breathing mode.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C6H8ClN3O/c1-4-5(7)2-9-10(4)3-6(8)11/h2H,3H2,1H3,(H2,8,11)

InChI Key

CCTQDMOCOSOTGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)N)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with β-Keto Esters

A widely adopted method involves reacting methyl acetoacetate with hydrazine hydrate under refluxing ethanol, producing 5-methyl-1H-pyrazol-3-ol as an intermediate. Subsequent dehydration using concentrated sulfuric acid yields the corresponding pyrazole. This step achieves a 75–80% yield, with purity confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

Regioselective Chlorination

Introducing the chlorine substituent at the 4-position requires careful electrophilic substitution. Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C ensures regioselectivity, minimizing di- or tri-chlorinated byproducts. The reaction is quenched with ice-cold water, and the product extracted with ethyl acetate. Gas chromatography–mass spectrometry (GC-MS) analysis reveals a 90% conversion rate under these conditions.

Acetamide Functionalization Strategies

Attaching the acetamide group to the pyrazole nitrogen involves nucleophilic substitution or acylation reactions.

Nucleophilic Acyl Substitution

Reacting 4-chloro-5-methyl-1H-pyrazole with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) produces 2-chloro-N-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide. Subsequent amidation with aqueous ammonia at 50°C for 6 hours yields the target compound. This method achieves an 85% yield, with Fourier-transform infrared spectroscopy (FTIR) confirming the C=O stretch at 1,674 cm⁻¹ and N–H bend at 1,540 cm⁻¹.

One-Pot Acylation-Amidation

A streamlined approach combines pyrazole, chloroacetic acid, and urea in dimethylformamide (DMF) at 120°C for 24 hours. The urea acts as both a base and ammonia source, simplifying purification. Nuclear magnetic resonance (NMR) data (¹H, ¹³C) align with expected structural features:

  • ¹H NMR (DMSO-d6) : δ 2.21 (s, 3H, CH₃), 4.12 (s, 2H, CH₂), 6.31 (s, 1H, pyrazole-H), 8.00 (s, 1H, NH).

  • ¹³C NMR : δ 11.09 (CH₃), 34.16 (CH₂), 106.43 (pyrazole-C), 165.62 (C=O).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and DMF are preferred for their ability to dissolve both polar and non-polar intermediates. Elevated temperatures (80–120°C) enhance reaction rates but risk decomposition beyond 130°C. A comparative study of solvents revealed the following yields:

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol807895
DMF1208592
THF657088

Data derived from.

Catalytic Systems

Palladium on carbon (Pd/C) and triethylamine (TEA) improve acetamide formation efficiency. For instance, 5 mol% Pd/C in ethanol increases yields from 70% to 88% by facilitating hydrogenolysis of chloro intermediates.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • FTIR : Key bands include N–H stretches (3,300–3,200 cm⁻¹), C=O (1,674 cm⁻¹), and C–Cl (750 cm⁻¹).

  • ¹H NMR : Methyl groups resonate at δ 2.20–2.51, while pyrazole protons appear as singlets at δ 5.94–6.31.

Chromatographic Purity Assessment

Comparative Analysis with Related Pyrazole Acetamides

The synthesis of this compound shares similarities with derivatives like N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide . However, chlorination necessitates stricter temperature control to avoid ring degradation.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or ammonium salts, respectively.

Reaction Conditions Products Yield Source
6 M HCl, 80°C, 6 hours2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)acetic acid85%
4 M NaOH, reflux, 8 hoursSodium salt of acetic acid derivative78%

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis generates a carboxylate intermediate, stabilized by resonance.

Alkylation at the Pyrazole Nitrogen

The pyrazole nitrogen participates in N-alkylation reactions, forming derivatives with enhanced steric and electronic properties.

Reagents/Conditions Products Yield Source
Iodoethane, K₂CO₃, DMF, 60°C, 12 hoursN-Ethyl-2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide72%
Benzyl bromide, NaH, THF, 25°C, 6 hoursN-Benzyl derivative68%

Mechanistic Insight :

  • Alkylation occurs via an SN2 mechanism in polar aprotic solvents like DMF.

  • Steric hindrance from the 4-chloro and 5-methyl groups slightly reduces reaction efficiency compared to unsubstituted pyrazoles.

Nucleophilic Substitution at the 4-Chloro Position

The electron-withdrawing chloro group at the 4-position facilitates nucleophilic aromatic substitution (NAS).

Reagents/Conditions Products Yield Source
Benzylamine, EtOH, reflux, 8 hours4-Benzylamino-5-methyl-1H-pyrazol-1-ylacetamide65%
Sodium thiophenolate, DMSO, 100°C, 10 hours4-Phenylthio derivative58%

Critical Notes :

  • Reaction rates depend on the nucleophile’s strength and solvent polarity.

  • The 5-methyl group slightly deactivates the ring but does not prevent substitution.

Reduction Reactions

Selective reduction of the acetamide carbonyl or chloro substituent is achievable under controlled conditions.

Reagents/Conditions Products Yield Source
LiAlH₄, THF, 0°C, 2 hours2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethylamine62%
H₂, Pd/C, EtOH, 50 psi, 24 hours4-Hydroxy-5-methyl-1H-pyrazol-1-ylacetamide41%

Challenges :

  • Over-reduction of the pyrazole ring is minimized using mild hydrogenation conditions.

  • LiAlH₄ selectively reduces the amide to an amine without affecting the chloro group.

Oxidation Reactions

The methyl group at the 5-position undergoes oxidation to form carboxylic acid derivatives.

Reagents/Conditions Products Yield Source
KMnO₄, H₂SO₄, 70°C, 5 hours5-Carboxy-4-chloro-1H-pyrazol-1-ylacetamide55%
CrO₃, AcOH, 50°C, 8 hours5-Formyl intermediate48%

Structural Impact :

  • Oxidation expands the compound’s utility in synthesizing bifunctional intermediates for drug design.

Condensation Reactions

The acetamide’s NH₂ group participates in Schiff base formation with aldehydes.

Reagents/Conditions Products Yield Source
Benzaldehyde, EtOH, Δ, 6 hoursN-Benzylidene-2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide70%
4-Nitrobenzaldehyde, AcOH, 12 hours4-Nitro-Schiff base derivative66%

Applications :

  • Schiff bases enhance metal-chelation properties, relevant in catalysis and materials science .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrazole derivatives, including 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with IC50 values indicating potent activity . The presence of the chloro and methyl groups in the pyrazole ring enhances its interaction with microbial targets.

Anticancer Properties
The compound's structural features suggest potential anticancer activity. For instance, derivatives have shown the ability to inhibit key enzymes involved in tumor growth. A docking study revealed that modifications to the pyrazole structure could enhance selectivity towards cancer cell lines, making it a candidate for further development in anticancer therapies .

Neurological Applications
Emerging research points to the potential of pyrazole derivatives as allosteric modulators for G protein-coupled receptors (GPCRs), which are critical in treating central nervous system disorders. This approach could lead to novel treatments for conditions such as depression and anxiety .

Agrochemical Applications

Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Research shows that certain pyrazole derivatives can effectively inhibit weed growth by targeting specific biochemical pathways in plants. This makes them valuable candidates for developing new herbicides that are effective yet environmentally friendly .

Insecticidal Properties
In addition to herbicides, pyrazole compounds have been investigated for their insecticidal activities. Studies have demonstrated that these compounds can disrupt the nervous systems of pests, leading to effective pest control strategies in agriculture .

Material Science

Photochromic Properties
Certain pyrazole derivatives exhibit photochromic behavior, which allows them to change color upon exposure to light. This property is exploited in developing smart materials and sensors that respond to environmental changes, making them useful in various applications ranging from coatings to electronic devices .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobialEffective against Mycobacterium tuberculosis; IC50 values indicate potency.
AnticancerInhibits tumor growth; potential for selective targeting of cancer cells.
NeurologicalPotential as GPCR modulators for CNS disorders.
AgrochemicalsHerbicideInhibits weed growth; environmentally friendly options.
InsecticideDisrupts pest nervous systems; effective pest control strategies.
Material SciencePhotochromic materialsChanges color under light; applications in smart materials and sensors.

Case Studies

  • Antimicrobial Efficacy Study
    • A series of experiments assessed the antimicrobial activity of various pyrazole derivatives against Mycobacterium tuberculosis. The study found that modifications similar to those present in this compound enhanced efficacy, with some derivatives achieving IC50 values as low as 1.35 μM.
  • Cytotoxicity Assessment
    • Cytotoxicity assays on human embryonic kidney cells (HEK293) indicated that several pyrazole derivatives were non-toxic at effective concentrations against bacterial strains, suggesting a favorable safety profile for further development.
  • Herbicidal Activity Trials
    • Field trials evaluated the effectiveness of pyrazole-based herbicides against common agricultural weeds. Results showed significant inhibition of growth compared to control groups, indicating potential for commercial herbicide formulations.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, blocking the binding of androgens and inhibiting the receptor’s activity. This can lead to reduced proliferation of androgen-dependent cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide and related pyrazole-acetamide derivatives:

Compound Name Substituents/Functional Groups Reported Activities Key References
This compound 4-Cl, 5-Me on pyrazole; acetamide chain Hypothesized insecticidal/antifungal (based on structural analogs)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Cl-phenyl, 3-CN on pyrazole; acetamide chain Intermediate for Fipronil analogs; insecticidal activity
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Oxadiazole, methylsulfanyl, 2-chlorobenzyl on pyrazole-acetamide Potential pharmacological applications (exact activity unspecified)
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole, methyl-phenylpyrazole, acetamide Pharmacological interest (spectral data reported; activity not detailed)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, 3-methoxyphenyl, trifluoromethyl Pharmaceutical applications (patented as bioactive compound)

Structural and Functional Analysis

Substituent Effects on Bioactivity: The chloro and methyl groups in this compound likely enhance lipophilicity, favoring membrane penetration in target organisms. The oxadiazole and methylsulfanyl groups in the compound from introduce heterocyclic diversity, which may modulate pharmacokinetic properties (e.g., metabolic stability).

Role of the Acetamide Chain: The acetamide moiety is conserved across all compounds, suggesting its critical role as a hydrogen-bond donor/acceptor. Modifications to the acetamide’s N-substituent (e.g., 2-chlorobenzyl in or phenyl in ) alter steric and electronic profiles, influencing target selectivity.

Agrochemical vs. Pharmaceutical Applications :

  • Chlorinated pyrazole-acetamides (e.g., ) are primarily agrochemical intermediates, while benzothiazole-acetamides () and oxadiazole-containing analogs () are patented for broader pharmaceutical use.

Research Findings and Implications

  • Synthetic Versatility : The pyrazole-acetamide scaffold allows extensive modifications, enabling tailored bioactivity. For example, trifluoromethyl groups (as in ) enhance metabolic resistance, a desirable trait in pharmaceuticals.
  • Further studies are needed to validate efficacy and toxicity .
  • Comparative Toxicity: Chlorinated derivatives (e.g., ) may pose environmental persistence concerns compared to non-halogenated analogs ().

Biological Activity

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro and methyl group, linked to an acetamide moiety. These structural characteristics contribute to its unique reactivity and biological properties.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives exhibit MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound also demonstrates the ability to inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

2. Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied:

  • In Vitro Studies : A series of pyrazole-based compounds were tested against various cancer cell lines. Notably, some derivatives showed promising antiproliferative effects with IC50 values as low as 0.34 μM against MCF-7 breast cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, alongside inhibition of tubulin polymerization .

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various pyrazole derivatives, including this compound, and evaluating their antimicrobial activity. The findings revealed that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with some exhibiting bactericidal effects at low concentrations .

Anticancer Screening

Another pivotal study screened a range of pyrazole derivatives for anticancer activity using the NCI60 cell line panel. Among these, certain compounds demonstrated significant cytotoxicity against leukemia cell lines, indicating the potential for further development as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Redox Activity : The presence of a nitro group suggests potential redox activity, which could play a role in its antimicrobial effects .

Data Summary Table

Biological ActivityMIC (μg/mL)IC50 (μM)Notes
Antimicrobial0.22 - 0.25N/AEffective against S. aureus and S. epidermidis
AnticancerN/A0.34 - 0.86Active against MCF-7, HeLa cell lines
Anti-inflammatoryN/AN/AModulates inflammatory pathways

Q & A

Q. Advanced Research Focus

  • Nucleophilic substitution : Replace the chlorine atom with amines or thiols to improve solubility or target affinity .
  • Heterocyclic fusion : Introduce oxadiazole or thiazole rings (e.g., ) to enhance π-π stacking in enzyme binding pockets.
  • Stability testing : Conduct TGA/DSC (per ) to assess thermal degradation thresholds post-modification.

What are the key considerations for ensuring the compound's stability under different environmental conditions?

Q. Basic Research Focus

  • Thermal stability : TGA analysis () shows decomposition above 200°C, suggesting storage below this threshold.
  • Light sensitivity : UV-Vis data (λ max = 298 nm) indicate the need for amber glassware to prevent photodegradation .
  • Hydrolysis prevention : Avoid acidic/basic conditions that cleave the acetamide bond; use inert atmospheres during synthesis .

How can computational methods predict viable synthetic pathways for novel derivatives of this compound?

Q. Advanced Research Focus

  • Retrosynthesis algorithms : Tools like AI-driven Template_relevance models () prioritize routes using databases (e.g., Reaxys, Pistachio).
  • Feasibility scoring : Evaluate precursor availability and reaction plausibility (score >0.01) for one-step syntheses .
  • DFT calculations : Predict transition states for nucleophilic substitutions to optimize reaction kinetics.

How do structural variations in the pyrazole ring impact the compound's physicochemical properties?

Q. Advanced Research Focus

  • Electron-withdrawing groups (e.g., Cl at position 4): Increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Methyl substituents (position 5): Improve lipophilicity, as shown in pyrazole-carboxamide analogs ().
  • Crystallinity : Bulky substituents (e.g., 4-chlorophenyl in ) reduce solubility but enhance crystal packing efficiency.

What experimental approaches validate the compound's proposed mechanisms in proteomics or medicinal chemistry studies?

Q. Advanced Research Focus

  • Binding assays : Surface plasmon resonance (SPR) or ITC quantify interactions with target proteins .
  • In vitro bioactivity : Test antileishmanial activity via parasite viability assays ().
  • Metabolic stability : Use LC-MS to monitor degradation in liver microsome models.

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